molecular formula C9H13N3O2 B2533621 (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid CAS No. 1932240-43-1

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2533621
CAS No.: 1932240-43-1
M. Wt: 195.222
InChI Key: ADFJWUIXTMDOCM-NKWVEPMBSA-N
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Description

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid is a chiral compound featuring a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The triazole ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-amine: Similar structure but with an amine group instead of a carboxylic acid.

    (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both a triazole ring and a carboxylic acid group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-4-2-1-3-6(7)8-10-5-11-12-8/h5-7H,1-4H2,(H,13,14)(H,10,11,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJWUIXTMDOCM-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=NC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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